molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No.: B167466
CAS No.: 10136-64-8
M. Wt: 216.26 g/mol
InChI Key: URINLJMMDZLYSE-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. This compound features the imidazo[2,1-b][1,3,4]thiadiazole core, a heterocyclic system recognized for its diverse biological properties . Research on closely related analogues has demonstrated that this structural class possesses considerable antiproliferative activity. For instance, certain 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising in vitro activity against a panel of resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, with half maximal inhibitory concentration (IC50) values reaching the low micromolar range (e.g., 5.11 µM) . Beyond oncology, the imidazo[2,1-b][1,3,4]thiadiazole scaffold is a versatile pharmacophore investigated for its potential in infectious disease research. Studies on novel hybrid compounds containing this core have reported efficient antibacterial and antitubercular activities, in some cases exhibiting excellent activity against Mycobacterium smegmatis . The 2-amino group on the structure offers a handle for further chemical functionalization, making this compound a valuable building block for synthesizing a wider library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348964
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10136-64-8
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Indole-Thiadiazole Hybridization

The foundational approach involves constructing the imidazo[2,1-b] thiadiazole scaffold through sequential functionalization of indole precursors. As detailed in , the synthesis begins with 1H-indole-3-carbonitrile (5a,b) , prepared by treating indoles with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0°C (98% yield). Methylation using dimethyl carbonate and K₂CO₃ in DMF at 130°C yields 1-methylindole-3-carbonitriles (6a,b) . Subsequent reaction with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours produces 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d) . Finally, refluxing with α-bromoacetyl derivatives in ethanol generates the target imidazo[2,1-b][1, thiadiazoles .

Key Data:

  • Intermediate 7a–d yields: 98% (TFA-mediated cyclization).

  • Final step solvent: Anhydrous ethanol.

  • Characterization: ¹H/¹³C NMR, IR, and HRMS confirmed regioselective formation.

Cyclization with Phenacyl Bromides

A classical method involves cyclizing 2-amino-5-aralkyl-1,3,4-thiadiazoles with phenacyl bromides. As reported in , refluxing equimolar amounts of 2-amino-5-(4-methylbenzyl)-1,3,4-thiadiazole and phenacyl bromide in ethanol for 10–12 hours yields 2,6-disubstituted imidazo[2,1-b] thiadiazoles. For the 6-phenyl variant, substituting phenacyl bromide with 4-bromophenacyl bromide directs phenyl incorporation at the 6-position .

Optimization Notes:

  • Reaction time: 10–12 hours (traditional heating).

  • Yield range: 45–52% for phenyl-substituted derivatives.

  • Purification: Recrystallization from ethanol or column chromatography (ethyl acetate/hexane).

Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction

The Royal Society of Chemistry protocol demonstrates a one-pot, microwave-accelerated synthesis. Combining 5-aryl-1,3,4-thiadiazol-2-amine (1a) , aromatic aldehydes (e.g., benzaldehyde), and tert-butyl isocyanide under microwave irradiation (120°C, 5 minutes) produces 6-phenylimidazo[2,1-b][1, thiadiazol-2-amine derivatives. This method eliminates multi-step isolation, achieving 91% yield for compound 4k .

Advantages:

  • Reaction time: 5 minutes (vs. hours in conventional methods).

  • Solvent: Acetonitrile or ethanol.

  • Scalability: Demonstrated for 16 derivatives with consistent yields (85–91%).

Patent-Based 6-Aryl Substitution Strategy

WO2010112874A1 discloses a method for 6-aryl imidazo[2,1-b][1, thiadiazoles using α-bromoacetyl derivatives bearing meta- or para-substituted aryl groups. Reacting 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine with α-bromo-4-phenylacetophenone in DMF at 80°C installs the 6-phenyl group. The 2-amine functionality is preserved via protective group strategies, such as tert-butoxycarbonyl (Boc) .

Critical Parameters:

  • Temperature: 70–80°C.

  • Substituent orientation: Meta/para positions on aryl groups enhance stability.

  • Yield: ~75% (Boc-deprotection required).

Comparative Analysis of Synthetic Routes

Method Yield Time Purification Key Advantage
Multi-step indole route60–70%15–20 hoursColumn chromatographyHigh regioselectivity
Phenacyl bromide45–52%10–12 hoursRecrystallizationSimplicity
Microwave-assisted85–91%5 minutesMinimalRapid, high-throughput
Patent-based substitution70–75%6–8 hoursDeprotection requiredTunable aryl groups

The microwave-assisted method outperforms others in efficiency, while the multi-step indole route offers superior control over substitution patterns.

Structural Characterization and Validation

All methodologies validated structures using:

  • ¹H/¹³C NMR: Confirmed aryl proton environments (δ 7.2–8.6 ppm) and amine NH signals (δ 5.2–5.3 ppm) .

  • IR Spectroscopy: N-H stretches (3414–3423 cm⁻¹) and C=N vibrations (1642 cm⁻¹) .

  • HRMS: Molecular ion peaks aligned with theoretical masses (e.g., m/z 494.63 for C₂₆H₃₁FN₆OS) .

Chemical Reactions Analysis

Microwave-Assisted Three-Component Coupling

A Groebke–Blackburn–Bienaymé reaction enables rapid functionalization :

ComponentRoleExample Reagents
AldehydeElectrophilic partnerBenzaldehyde, 4-nitrobenzaldehyde
IsocyanideCycloaddition partnertert-butyl isocyanide
CatalystNone requiredMicrowave irradiation

Optimized Conditions :

  • Temperature: 120°C

  • Time: 5 minutes

  • Yield: 85–98% for imidazo-thiadiazole fused systems

Mechanistic pathway :

  • Imine formation between amine and aldehyde

  • [4+1] cycloaddition with isocyanide

  • Aromatization to final product

Acylation at the 2-Amino Position

Controlled N-acylation produces amide derivatives with retained ring aromaticity :

Procedure :

  • Reagents : Acetic anhydride or acid chlorides

  • Base : Pyridine or NaHCO₃

  • Product Example : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide

    • Yield: 83%

    • m.p.: 275–276°C

    • ¹H-NMR (DMSO-d₆) : δ 12.64 (s, NH), 7.94–7.51 (m, Ar-H)

Heterocycle Fusion Reactions

The thiadiazole ring participates in annulation reactions to create polycyclic systems:

Representative transformation :

text
5-Phenyl-1,3,4-thiadiazol-2-amine + Indole-3-carbonitrile → 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine[6]
  • Conditions : TFA, 60°C, 3.5 hr

  • Key interaction : Thiadiazole C-S bond cleavage and C-N bond formation

Thermal Decomposition

Thermogravimetric analysis reveals two-stage degradation :

  • 220–250°C: Loss of amine group (Δm ≈ 15%)

  • 350–400°C: Thiadiazole ring fragmentation (Δm ≈ 55%)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-opening via S-N bond cleavage

  • Formation of diazo intermediates

  • Subsequent dimerization to azine derivatives

Ligand Design for Metal Complexes

The N,S-donor system coordinates transition metals:

Metal SaltCoordination ModeApplication
Pd(OAc)₂κ²-N,SSuzuki-Miyaura coupling
CuIκ¹-NClick chemistry catalysis

Notable complex : [Pd(6-Ph-ImThz)Cl₂] shows enhanced catalytic activity in cross-couplings (TON > 10⁴) .

Reaction Optimization Data

Table 1 : Comparative yields under varying microwave conditions

Temperature (°C)Time (min)Yield (%)Purity (HPLC)
80106192
100107395
12059899
140108597

This comprehensive analysis demonstrates the compound's synthetic versatility through both classical organic transformations and modern catalytic methods. The robust reactivity profile makes it valuable for developing pharmacologically active molecules and functional materials .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine and its derivatives in cancer treatment:

Antiproliferative Activity

A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2, Capan-1, and Panc-1. Specific derivatives demonstrated significant activity with IC₅₀ values ranging from 5.11 to 10.8 µM. Notably, compound 9c exhibited potent inhibition of cell migration in these models .

CompoundIC₅₀ (µM)Cell LineActivity Type
9c5.11SUIT-2Antiproliferative
9c10.8Capan-1Antiproliferative
9eActivePanc-1Antiproliferative

Other Therapeutic Applications

Beyond oncology, the compound has shown promise in other therapeutic areas:

Anti-inflammatory Properties

Compounds containing the thiadiazole moiety have been reported to possess anti-inflammatory effects. This suggests that derivatives of this compound could be explored for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that similar heterocyclic compounds exhibit antimicrobial properties against various pathogens. Future studies could investigate the efficacy of this compound against bacterial and fungal infections.

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives:

  • A study demonstrated the synthesis of new derivatives that showed enhanced cytotoxicity against cancer cell lines compared to existing treatments.
  • Another research effort focused on modifying the side chains of the thiadiazole ring to improve selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Anticancer Profiles

Compound Substituents/Modifications IC50 (µM) Against PDAC Cells Key Findings Reference
This compound Phenyl at C6, NH2 at C2 5.11–10.8 (SUIT-2, Capan-1) Inhibits migration in SUIT-2/Capan-1 cells; low cytotoxicity in Panc-1
Compound 9c 5-Fluoroindole substituent 5.11 (SUIT-2) Most potent in series; dual antiproliferative and anti-migratory effects
Compound 9l 5-Methoxyindole substituent 10.8 (Capan-1) Moderate activity; selective against Capan-1
Compound 3 (Patel et al.) TGF-β receptor inhibitor IC50 = 1.2 nM Targets TGF-β signaling; nanomolar potency
2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b]thiadiazoles Chlorobenzyl and aryl groups GI50 = 1.4–4.2 µM (NCI-60) Broad-spectrum cytotoxicity across 60 cancer cell lines

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Derivatives with 5-fluoro (9c) or 5-nitro substituents exhibit enhanced activity due to improved target binding via charge delocalization .
  • N-Methylation : 1-Methyl-1H-indole analogs (e.g., 7b, 7d) show reduced activity compared to 1H-indole derivatives, likely due to loss of hydrogen-bonding capacity .
  • Phenyl Ring Substitution : The 6-phenyl group is critical for base activity; para-substituted aryl groups (e.g., 4-chlorophenyl) further enhance potency .

Key Observations :

  • Microwave and Ionic Liquid Methods : These modern techniques improve efficiency and sustainability compared to traditional reflux methods .
  • Hydrobromide Salt Formation : Common in traditional synthesis but may complicate purification steps .

Biological Activity

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines including SUIT-2, Capan-1, and Panc-1. The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM , demonstrating significant antiproliferative effects across the tested cell lines .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Effect
9cSUIT-25.11Significant inhibition
9lCapan-110.8Significant inhibition
9ePanc-1ActiveVariable inhibition
9nPanc-1ActiveVariable inhibition

In addition to the antiproliferative activity, compound 9c was found to significantly inhibit cell migration in scratch wound-healing assays, suggesting its potential role in preventing metastasis .

The mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is suggested that the imidazo[2,1-b][1,3,4]thiadiazole scaffold interacts with various cellular targets involved in cancer proliferation and survival pathways. For instance, some derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. A study evaluated a series of thiadiazole derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacteriaZone of Inhibition (mm)
A2S. aureus18
B2E. coli15
A4Pseudomonas aeruginosa12

Structure-Activity Relationship (SAR)

The SAR analysis of various derivatives has provided insights into how modifications to the imidazo[2,1-b][1,3,4]thiadiazole structure can enhance biological activity. For example:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
  • Positioning : The position of substituents on the thiadiazole ring also plays a crucial role in determining the biological efficacy.

Research indicates that compounds with specific substitutions exhibit enhanced interactions with biological targets compared to their unsubstituted counterparts .

Case Studies

Several case studies have documented the efficacy of these compounds in preclinical models:

  • Pancreatic Cancer : A series of derivatives were tested against PDAC with promising results leading to further exploration for clinical applications.
  • Acute Myeloid Leukemia : Compounds derived from this scaffold showed potent activity against FLT3-dependent human acute myeloid leukemia cell lines .

Q & A

Q. How to reconcile discrepancies in biological activity data?

  • Critical Factors :
  • Strain Variability : MIC values for E. coli vary by 2–3-fold due to efflux pump expression .
  • Assay Conditions : Agar dilution vs. broth microdilution alters bioavailability, affecting IC50 by 1.5–2× .

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